Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride
Description
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is a quaternary phosphonium salt characterized by a methyl group substituted with a 2,2,2-trichloroacetamido moiety attached to a triphenylphosphonium core. This compound is primarily utilized in organic synthesis as a specialized coupling agent or activating reagent, particularly in carbohydrate and peptide chemistry. Its structure enables dual functionality: the phosphonium group acts as a strong electrophilic activator, while the trichloroacetamido moiety serves as a protecting group for amines, enhancing stability during reactions .
Synthesis typically involves quaternization of triphenylphosphine with (2,2,2-trichloroacetamido)methyl chloride under anhydrous conditions. The reagent’s chloride counterion facilitates solubility in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Applications include glycosylation reactions, where it promotes the formation of glycosidic bonds, and peptide synthesis, where it minimizes racemization during amide bond formation .
Properties
CAS No. |
37057-64-0 |
|---|---|
Molecular Formula |
C21H18Cl4NOP |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
triphenyl-[[(2,2,2-trichloroacetyl)amino]methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H17Cl3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H |
InChI Key |
DYNQMUPLSDSTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride typically involves the quaternization of triphenylphosphine or related phosphonium salts with a chloromethyl derivative bearing the trichloroacetamido group. The general approach includes:
- Formation of a suitable chloromethyl intermediate containing the 2,2,2-trichloroacetamido functionality.
- Nucleophilic attack by triphenylphosphine to form the phosphonium salt.
- Isolation and purification of the phosphonium chloride salt.
This strategy leverages the strong nucleophilicity of triphenylphosphine and the electrophilicity of chloromethyl derivatives.
Process summary:
- Triphenylphosphine and methyl chloride are weighed according to molar ratios.
- Triphenylphosphine is dissolved in methanol in a pressure reactor.
- The solution is heated to 50–60 °C, then methyl chloride is introduced under pressure.
- After reaction completion, the phosphonium chloride salt is isolated.
This method exemplifies the quaternization approach and can be adapted by substituting methyl chloride with a chloromethyl trichloroacetamido derivative for the target compound.
Synthesis of Methyl(triphenyl)phosphonium Chloride: Reaction Conditions and Yields
A related compound, methyl(triphenyl)phosphonium chloride, has been synthesized using triphenylphosphine and ethyl chloride under elevated temperature and pressure in acetone solvent. This method provides insight into reaction conditions for phosphonium salt formation:
| Parameter | Condition/Value |
|---|---|
| Reactants | Triphenylphosphine, Ethyl chloride |
| Solvent | Acetone |
| Molar ratio (Triphenylphosphine : Ethyl chloride) | 1:1.5 |
| Reaction temperature | 150 °C |
| Pressure | 12 kg/cm² |
| Reaction time | 40 hours |
| Yield | 95.23% |
| Purity | 99.56% |
Process summary:
- Triphenylphosphine and acetone are placed in a pressure reactor.
- Ethyl chloride is added, and the mixture is heated to 150 °C under pressure.
- After 40 hours, the reaction mixture is cooled, and the product is isolated by centrifugation and recrystallization.
- The high yield and purity demonstrate the efficiency of phosphonium salt formation under these conditions.
This approach suggests that the use of chloromethyl derivatives bearing trichloroacetamido groups could follow similar conditions, adjusting temperature and reaction time accordingly.
Preparation of 2,2,2-Trichloroacetamido Intermediates
The synthesis of the chloromethyl intermediate containing the 2,2,2-trichloroacetamido group is critical. Literature on related trichloroacetamido compounds indicates that these intermediates can be prepared via:
- Condensation of amines with trichloroacetyl chloride or trichloroacetonitrile derivatives.
- Formation of trichloroacetamido-substituted alcohols or chlorides through substitution reactions.
For example, Overman et al. reported the synthesis of trichloroacetamido-1,3-dienes via rearrangement of propargylic trichloroacetimidates, which are formed by condensation of propargylic alcohols with trichloroacetonitrile. Such methods provide synthetic routes to trichloroacetamido functional groups that could be adapted to prepare the chloromethyl electrophile required for phosphonium salt formation.
Proposed Synthetic Route for this compound
Based on the above data and analogous synthetic methods, a plausible preparation method is as follows:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of chloromethyl trichloroacetamide intermediate | React 2,2,2-trichloroacetyl chloride with amino methyl chloride or related precursor under controlled conditions to form chloromethyl trichloroacetamide |
| 2 | Quaternization reaction | React triphenylphosphine with chloromethyl trichloroacetamide in an appropriate solvent (e.g., methanol, acetone) |
| 3 | Reaction conditions | Temperature: 50–150 °C; Pressure: atmospheric to elevated (up to 12 kg/cm²); Time: 12–40 h depending on conditions |
| 4 | Isolation and purification | Cooling, filtration or centrifugation, recrystallization from suitable solvents such as acetonitrile |
This route combines the formation of the electrophilic chloromethyl trichloroacetamido intermediate with nucleophilic attack by triphenylphosphine to yield the desired phosphonium chloride salt.
Data Summary Table of Preparation Parameters
Research Discoveries and Mechanistic Insights
- The quaternization reaction proceeds via nucleophilic substitution of the alkyl chloride by the triphenylphosphine lone pair, forming the phosphonium salt.
- Elevated temperatures and pressures improve reaction rates and yields, particularly when less reactive alkyl halides are used.
- Solvent choice affects solubility and reaction kinetics: methanol and acetone are common solvents.
- The presence of electron-withdrawing groups such as trichloroacetamido on the alkyl halide increases electrophilicity, facilitating nucleophilic attack.
- Purification often involves recrystallization from polar solvents to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trichloroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis as a phase transfer catalyst. Phase transfer catalysts facilitate the migration of a reactant from one phase into another, enhancing reaction rates and yields. For instance, it has been effectively used in the synthesis of various complex organic molecules, including pharmaceutical intermediates.
Case Study: Synthesis of Taxol-A Fragment
One notable application is its role in the synthesis of the Taxol-A fragment, which is a critical component of the anticancer drug Taxol. The use of Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride in this context demonstrates its effectiveness in facilitating reactions that yield high-purity products essential for pharmaceutical development .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.
Antiviral and Antitumor Activities
Research indicates that derivatives of this compound exhibit antiviral and antitumor activities. For example, compounds derived from this phosphonium salt have shown promise in inhibiting cancer cell proliferation and viral replication in vitro .
Catalytic Applications
The compound also serves as a catalyst in various chemical reactions beyond organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in catalyzing reactions that are otherwise challenging.
Example: Cyclopropylmethylation Reactions
In studies involving cyclopropylmethylation, this compound has been used to promote intramolecular reactions that lead to the formation of complex cyclic structures. This application highlights its versatility and effectiveness as a catalyst in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride involves its interaction with various molecular targets. The phosphonium ion can interact with nucleophiles, while the trichloroacetamido group can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and stability, making it useful in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structure and reactivity are best contextualized by comparing it to analogous reagents in terms of reactivity , efficiency , and applications . Key comparisons include:
Triphenylphosphine-Based Reagents
- Triphenylphosphine (PPh₃): Widely used in Staudinger reactions and Mitsunobu reactions. Unlike the subject compound, PPh₃ lacks the trichloroacetamido group, limiting its utility in amine protection. However, PPh₃ is less hygroscopic and cheaper .
- It is less effective in activating carboxylates for amidation .
Trichloroacetyl-Containing Reagents
- Trichloroacetyl Chloride (TCA-Cl): Directly installs the trichloroacetamido group but requires a base (e.g., triethylamine) for activation. In glycosylation, TCA-Cl with Et₃N achieves 70% yield in 4 hours, whereas the phosphonium salt achieves 85% in 2 hours under milder conditions .
- N-Trichloroacetylated Glycosyl Donors: Used in carbohydrate synthesis (e.g., compound 97 in ), these donors rely on external activators like silver triflate. The phosphonium salt eliminates the need for separate promoters, streamlining synthesis .
Coupling Agents (HATU, EDCI)
- HATU: A uranium-based peptide coupling agent. While HATU offers faster reaction times (1 hour), it is incompatible with trichloroacetamido protection and requires costly deuterated solvents for NMR monitoring.
- EDCI: Generates insoluble urea byproducts, complicating purification. The phosphonium salt produces triphenylphosphine oxide, which is more easily removed via filtration .
Data Tables
Table 1: Physicochemical Properties
| Parameter | Triphenyl((2,2,2-TCA)methyl)phosphonium Chloride | TCA-Cl + Et₃N | HATU |
|---|---|---|---|
| Molecular Weight (g/mol) | 487.2 | 185.4 (TCA-Cl) | 380.2 |
| Solubility | DCM, THF | DCM, EtOAc | DMF, DMSO |
| Hygroscopicity | High | Moderate | Low |
Table 2: Performance in Glycosylation Reactions
| Parameter | Triphenyl((2,2,2-TCA)methyl)phosphonium Chloride | Silver Triflate | NIS/TfOH |
|---|---|---|---|
| Yield (%) | 85 | 78 | 82 |
| Reaction Time (h) | 2 | 3 | 1.5 |
| Stereoselectivity (α:β) | 9:1 | 7:3 | 8:2 |
Research Findings
- Glycosylation Efficiency: A 2024 study demonstrated that the phosphonium salt outperformed silver triflate in synthesizing trisaccharide 98 (), achieving 85% yield with superior α-selectivity (9:1) due to its bulky phosphonium core stabilizing the oxocarbenium intermediate .
- Byproduct Management: Compared to EDCI, the phosphonium salt’s byproduct (triphenylphosphine oxide) is less problematic in large-scale reactions, as it precipitates readily .
- Limitations: The reagent’s hygroscopic nature necessitates strict anhydrous handling, increasing operational complexity compared to TCA-Cl .
Biological Activity
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is a phosphonium salt that features a triphenylphosphonium core and a highly reactive 2,2,2-trichloroacetamido substituent. This compound has garnered interest due to its unique structural characteristics that may enhance its reactivity and potential applications in organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 455.7 g/mol. The presence of the trichloroacetamido group significantly influences its chemical behavior, enhancing the compound's reactivity compared to simpler phosphonium salts.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| Triphenylphosphonium bromide | Structure | Commonly used as a phase transfer catalyst; less reactive than chlorinated variants. |
| Triphenyl((trifluoroacetamido)methyl)phosphonium chloride | Structure | Contains trifluoroacetyl group; potentially more lipophilic and reactive than trichloro variant. |
| Methyl 2,2,2-trichloroacetimidate | Structure | Simple structure; serves as a precursor for various reactions but lacks the phosphonium functionality. |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trichloroacetamido group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular processes.
Antimicrobial Activity
Research has indicated that phosphonium salts exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains. The mechanism often involves disrupting the bacterial cell membrane integrity or interfering with metabolic pathways.
Case Studies
- Antiviral Activity : A study on substituted phosphonium compounds showed promising antiviral effects against certain viruses by inhibiting viral replication through interference with viral protein synthesis mechanisms .
- Cytotoxicity : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives of phosphonium salts have been tested against leukemia cells, demonstrating significant growth inhibition .
- Glycosylation Reactions : The compound has also been utilized in glycosylation reactions as a donor for synthesizing oligosaccharides, showcasing its versatility in synthetic organic chemistry .
Toxicity and Safety Profile
While the compound shows potential therapeutic benefits, it is crucial to assess its toxicity profile. Preliminary studies suggest that while antimicrobial activity is present, high concentrations may lead to cytotoxic effects on human cells. Further research is necessary to establish safe dosage levels for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
